2,6-Dibromo-3-(bromomethyl)pyridine
Overview
Description
2,6-Dibromo-3-(bromomethyl)pyridine is a brominated pyridine derivative with the molecular formula C6H4Br3N. This compound is characterized by the presence of two bromine atoms at the 2 and 6 positions and a bromomethyl group at the 3 position of the pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-(bromomethyl)pyridine typically involves the bromination of 2,6-lutidine (2,6-dimethylpyridine). One common method includes the following steps :
Starting Material: 2,6-lutidine is dissolved in carbon tetrachloride (CCl4).
Bromination: Bromine (Br2) is added dropwise to the solution in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Reaction Conditions: The reaction mixture is refluxed at 80°C for 1 hour.
Workup: After the reaction is complete, the mixture is cooled to room temperature, filtered, and washed with saturated sodium bicarbonate (NaHCO3) and sodium chloride (NaCl) solutions. The organic layer is dried over anhydrous magnesium sulfate (MgSO4) and purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3-(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and boronic acids are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Oxidation and Reduction: Pyridine derivatives with altered oxidation states.
Scientific Research Applications
2,6-Dibromo-3-(bromomethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds and bioactive molecules.
Material Science: The compound is employed in the preparation of advanced materials, including polymers and ligands for coordination chemistry.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and natural product analogs.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-(bromomethyl)pyridine depends on its specific application. In cross-coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . In biological systems, its mechanism may involve interactions with cellular targets, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromopyridine: Lacks the bromomethyl group at the 3 position.
2,6-Dichloropyridine: Contains chlorine atoms instead of bromine.
2,6-Difluoropyridine: Contains fluorine atoms instead of bromine.
Uniqueness
2,6-Dibromo-3-(bromomethyl)pyridine is unique due to the presence of both bromine atoms and a bromomethyl group, which enhances its reactivity and versatility in synthetic applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of complex molecules.
Properties
IUPAC Name |
2,6-dibromo-3-(bromomethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUZSMABBXCOER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CBr)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355756 | |
Record name | 2,6-dibromo-3-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41789-38-2 | |
Record name | 2,6-dibromo-3-(bromomethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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